molecular formula C18H18ClNO B1613104 3'-Chloro-2-pyrrolidinomethyl benzophenone CAS No. 898774-50-0

3'-Chloro-2-pyrrolidinomethyl benzophenone

Cat. No.: B1613104
CAS No.: 898774-50-0
M. Wt: 299.8 g/mol
InChI Key: AJWQOZRTCJQMRF-UHFFFAOYSA-N
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Description

3’-Chloro-2-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO and a molecular weight of 299.79 g/mol . It is characterized by the presence of a benzophenone core substituted with a chloro group at the 3’ position and a pyrrolidinomethyl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-pyrrolidinomethyl benzophenone typically involves the reaction of 3-chlorobenzophenone with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chlorobenzophenone} + \text{pyrrolidine} \rightarrow \text{3’-Chloro-2-pyrrolidinomethyl benzophenone} ]

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-2-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as catalytic processes and automated control systems .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3’-Chloro-2-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-Chloro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-3-pyrrolidinomethyl benzophenone: Similar in structure but with a different substitution pattern.

    2’-Chloro-2-pyrrolidinomethyl benzophenone: Another structural isomer with different properties.

Uniqueness

3’-Chloro-2-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWQOZRTCJQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643646
Record name (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-50-0
Record name (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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